Superior In Vivo Mobilization of Methylmercury from Brain and Whole Body in Mice
In a head-to-head in vivo study in mice, N-Acetyl-DL-penicillamine (NAP) removed significantly more methylmercury from the brain and whole body than D-penicillamine or DMSA [1]. Mice received an intravenous dose of methyl mercuric chloride (5 µmol/kg) and were treated orally with 3 mmol/kg/day of chelator. NAP demonstrated a markedly higher rate of mercury elimination, a finding attributed to its enhanced ability to penetrate cellular membranes compared to D-penicillamine [1][2].
| Evidence Dimension | Efficacy in removing methylmercury from brain and whole body |
|---|---|
| Target Compound Data | NAP (3 mmol/kg/day, oral) removed more mercury from brain and whole body than comparators [1]. |
| Comparator Or Baseline | D-penicillamine and 2,3-dimercaptosuccinic acid (DMSA) [1]. |
| Quantified Difference | NAP treatment removed more mercury from the brain and whole body than the corresponding treatment with other complexing agents (quantitative values not specified in abstract but superior effect reported) [1]. |
| Conditions | Mice, single i.v. dose of 5 µmol/kg methyl mercuric chloride, followed by oral chelator treatment [1]. |
Why This Matters
This demonstrates that NAP is the preferred reagent for research focused on mitigating methylmercury neurotoxicity, as it achieves superior brain and whole-body mercury mobilization compared to common alternative chelators.
- [1] Aaseth, J. (1976). Mobilization of methyl mercury in vivo and in vitro using N-acetyl-DL-penicillamine and other complexing agents. Acta Pharmacologica et Toxicologica, 39(3), 289-301. View Source
- [2] Aaseth, J., Wannag, A., & Norseth, T. (1976). The Effect of N-acetylated DL-penicillamine and DL-homocysteine Thiolactone on the Mercury Distribution in Adult Rats, Rat Foetuses and Macaca Monkeys after Exposure to Methyl Mercuric Chloride. Acta Pharmacologica et Toxicologica, 39(3), 289-301. View Source
